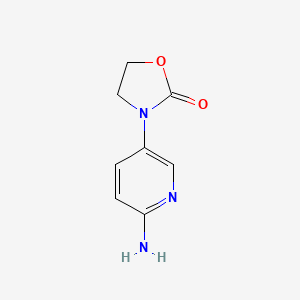

2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-

Beschreibung

Contextual Significance within Oxazolidinone Chemistry

Oxazolidinones represent a major class of synthetic bacterial protein synthesis inhibitors, primarily effective against Gram-positive bacteria. nih.govacs.org Their unique mechanism of action has made them a focal point in the development of new therapeutic agents, especially for addressing multidrug-resistant pathogens. nih.govmdpi.com The core structure of an oxazolidinone is a five-membered ring containing both nitrogen and oxygen, with the 2-oxazolidinone (B127357) isomer being the most investigated in drug discovery. rsc.orgnih.gov

Research Trajectory and Evolution of Pyridine-Substituted Oxazolidinones

The journey of oxazolidinone research gained significant momentum in the late 1980s with the discovery of N-aryl-oxazolidinones as a new class of synthetic antibacterial agents. nih.gov This led to extensive medicinal chemistry campaigns aimed at optimizing the scaffold. nih.govacs.org A significant trajectory in this evolution has been the replacement of the phenyl ring found in earlier compounds with heterocyclic rings, such as pyridine (B92270). frontiersin.orgnih.gov

The rationale for incorporating a pyridine ring is multifaceted; it can alter pharmacokinetic properties and introduce new interaction points with biological targets. frontiersin.orgnih.gov Research has shown that pyridine-containing oxazolidinones can exhibit potent activity. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized to evaluate their antibacterial potential. frontiersin.orgnih.gov Studies have methodically explored how different substituents on the pyridine ring and modifications to the oxazolidinone C-5 side chain impact efficacy. frontiersin.orgnih.gov

The evolution of this subclass is characterized by systematic structural modifications to enhance activity and overcome challenges like bacterial resistance. Researchers have synthesized and tested numerous analogues, comparing their performance against established benchmarks. frontiersin.orgnih.gov This iterative process of design, synthesis, and evaluation continues to advance the understanding of pyridine-substituted oxazolidinones in medicinal chemistry. nih.govnih.gov

Table 1: Research Findings on Selected Pyridine-Substituted Oxazolidinone Derivatives This table presents findings from a study on novel 3-(pyridine-3-yl)-2-oxazolidinone derivatives, highlighting their antibacterial activity.

| Compound ID | Key Structural Feature | Research Finding | Source |

| 21b | Cyclohexyl group on C-5 side chain | Exhibited strong antibacterial activity, comparable to linezolid (B1675486), against five tested Gram-positive bacteria. frontiersin.org | frontiersin.org |

| 21d | Furan ring on C-5 side chain | Showed strong antibacterial activity and effectively reduced the generation of induced bacterial resistance compared to linezolid in a 15-day assay. frontiersin.org | frontiersin.org |

| 21e | Thiophene ring on C-5 side chain | Demonstrated strong antibacterial activity similar to that of linezolid toward five Gram-positive bacteria. frontiersin.org | frontiersin.org |

| 21f | Phenyl group on C-5 side chain | Displayed strong antibacterial activity against the tested Gram-positive strains. frontiersin.org | frontiersin.org |

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H9N3O2 |

|---|---|

Molekulargewicht |

179.18 g/mol |

IUPAC-Name |

3-(6-aminopyridin-3-yl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C8H9N3O2/c9-7-2-1-6(5-10-7)11-3-4-13-8(11)12/h1-2,5H,3-4H2,(H2,9,10) |

InChI-Schlüssel |

RVTAVCFAMLELRQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1COC(=O)N1C2=CN=C(C=C2)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 2 Oxazolidinone, 3 6 Amino 3 Pyridinyl and Analogues

Classical and Contemporary Synthetic Routes to the 2-Oxazolidinone (B127357) Core

The 2-oxazolidinone ring is a fundamental structural motif, and its synthesis has been achieved through several reliable methods. These routes typically involve the formation of the key carbamate (B1207046) linkage within a five-membered ring.

A primary and long-standing method for synthesizing the 2-oxazolidinone core involves the cyclization of β-amino alcohols with a C1 precursor, which acts as a carbonyl source. diva-portal.org Phosgene and its less hazardous derivatives, such as dimethyl carbonate, are common C1 reagents for this transformation. wikipedia.org The reaction proceeds via the formation of a carbamate intermediate from the amino alcohol, which then undergoes intramolecular cyclization to yield the 2-oxazolidinone ring. wikipedia.org Oxidative carbonylation using carbon monoxide also represents a viable, though often more demanding, pathway. rsc.org The Sharpless asymmetric aminohydroxylation of alkenes offers a direct route to chiral β-amino alcohols, which are crucial precursors for enantiopure oxazolidinones. diva-portal.org

Table 1: Comparison of C1 Precursors for β-Amino Alcohol Cyclization

| C1 Precursor | General Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Phosgene/Equivalents | Base-mediated | High reactivity, effective | High toxicity, requires careful handling |

| Dialkyl Carbonates | High temperature, base catalyst | Lower toxicity, readily available | Requires harsher conditions, may have lower yields |

An alternative and convenient strategy involves the reaction of five-membered cyclic carbonates, such as ethylene (B1197577) carbonate, with aryl amines. rsc.orgresearchgate.net This method provides a direct route to N-aryl-2-oxazolidinones. The reaction is typically catalyzed by an organic base, with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) being particularly effective, often allowing the reaction to proceed rapidly and without the need for a solvent. researchgate.netresearchgate.net The efficiency of this reaction can be influenced by steric hindrance on both the cyclic carbonate and the aryl amine. researchgate.net Studies have investigated various catalysts, including adenine, to promote this transformation under solvent-free conditions, highlighting a move towards greener chemical processes. researchgate.net

Targeted Synthesis of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives

The specific synthesis of the title compound and its analogues requires strategies that not only form the oxazolidinone ring but also correctly functionalize the pyridine (B92270) moiety.

A widely used and effective strategy for synthesizing 3-(pyridin-3-yl)-2-oxazolidinone derivatives begins with commercially available 2-chloro-5-nitropyridine. nih.gov This starting material is advantageous because the chloro and nitro groups offer distinct and sequential reaction handles.

A typical synthetic sequence is as follows:

Nucleophilic Aromatic Substitution: The chlorine at the 2-position is displaced by an amine, such as morpholine (B109124) or piperazine. nih.gov

Nitro Group Reduction: The nitro group at the 5-position is reduced to an amine. This is commonly achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd-C) with a hydrogen source such as ammonium (B1175870) formate. nih.gov This step yields a 3-amino-6-substituted pyridine derivative.

Carbamate Formation: The newly formed amino group is then treated with a reagent like carbobenzoxy chloride to form a carbamate intermediate. nih.gov

Oxazolidinone Ring Formation: The final ring is constructed. In one approach, the carbamate is treated with a strong base like n-butyl lithium at low temperatures, followed by the addition of a chiral epoxide, such as (R)-glycidyl butyrate (B1204436), to induce cyclization and establish stereochemistry. nih.gov This sequence ultimately leads to the desired 3-(6-substituted-3-pyridinyl)-2-oxazolidinone structure.

Table 2: Exemplary Synthetic Pathway from 2-Chloro-5-nitropyridine

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | 2-Chloro-5-nitropyridine | Morpholine | 4-(5-Nitropyridin-2-yl)morpholine | nih.gov |

| 2 | 4-(5-Nitropyridin-2-yl)morpholine | Pd-C, HCOONH₄ | 6-Morpholinopyridin-3-amine | nih.gov |

| 3 | 6-Morpholinopyridin-3-amine | Carbobenzoxy chloride | Benzyl (6-morpholinopyridin-3-yl)carbamate | nih.gov |

Achieving enantiopurity is critical for the biological activity of many pharmaceuticals. In the synthesis of oxazolidinone derivatives, asymmetry can be introduced in several ways. One of the most common methods is the use of a chiral building block during the ring-formation step. For example, employing enantiopure (R)-glycidyl butyrate allows for the stereocontrolled synthesis of (R)-configured oxazolidinones. nih.gov This approach ensures that the subsequent chiral center at the C5 position of the oxazolidinone ring is established with a high degree of enantiomeric excess.

Alternative asymmetric strategies focus on the synthesis of chiral β-amino acids or their derivatives, which can then be cyclized to form the oxazolidinone. nih.govwustl.edu Asymmetric catalysis, such as using rhodium catalysts for reductive Heck reactions on dihydropyridines, represents a cutting-edge approach to creating chiral 3-substituted piperidines, a related class of heterocycles, which showcases the potential for catalytic methods in generating enantiopure pyridine-containing compounds. snnu.edu.cn

Recent research has focused on developing more efficient, safer, and environmentally friendly methods for synthesizing these complex molecules. Innovations include the development of one-pot reactions that reduce the number of isolation and purification steps. For instance, a novel method has been reported for preparing 2-hydroxy-5-nitropyridine, a key precursor, from 2-halogenated acrylate, nitromethane, and an orthoformate triester in a one-pot process, avoiding harsh nitration and diazotization reactions. google.com

Other innovative approaches include:

Gold-Catalyzed Cyclization: Cationic gold(I) complexes have been used to catalyze the conversion of N-Boc-protected alkynylamines into alkylidene 2-oxazolidinones under mild conditions. organic-chemistry.org

Ring-Opening of Fused Aziridines: A stereocontrolled method for synthesizing 2-amino ethers has been developed via the acid-catalyzed ring-opening of oxazolidinone-fused aziridines with alcohols, demonstrating novel transformations of the oxazolidinone ring itself. nih.gov

Electrochemical Methods: Electrochemically mediated carboxylative cyclization of allylic amines with CO₂ has been shown to produce 2-oxazolidinones, offering a unique way to incorporate carbon dioxide into the heterocyclic structure. organic-chemistry.org

These novel pathways demonstrate the continuous evolution of synthetic organic chemistry toward more elegant and sustainable solutions for the construction of valuable pharmaceutical intermediates. nih.govgoogle.com

Derivatization Strategies for Enhancing Molecular Complexity

The core structure of 2-oxazolidinone, particularly when substituted with a pyridinyl moiety, presents multiple reactive sites for derivatization. These modifications are instrumental in exploring the structure-activity relationships of this chemical class. The primary points for derivatization include the amino group on the pyridine ring and the oxazolidinone ring itself, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

A common strategy involves the derivatization of the amino group of a pyridinyl oxazolidinone core. This is often achieved through reactions with various electrophilic reagents. For instance, the amino group can be acylated using different acid chlorides or anhydrides, sulfonated with sulfonyl chlorides, or reacted with isocyanates to form ureas. These reactions introduce diverse substituents that can significantly alter the molecule's physicochemical properties.

In one synthetic approach, a key intermediate, (R)-3-(6-((diphenylmethylene)amino)pyridin-3-yl)-5-(hydroxymethyl)-2-oxazolidinone, is utilized. The primary hydroxyl group in the 5-position of the oxazolidinone ring serves as a handle for further modifications. This hydroxyl group can be activated, for example, by conversion to a mesylate, which then allows for nucleophilic substitution to introduce various side chains.

The following tables detail specific examples of derivatization reactions applied to pyridinyl oxazolidinone scaffolds, showcasing the diversity of achievable analogues.

Table 1: Derivatization of the Pyridinyl Amino Group

| Reagent Type | Specific Reagent | Resulting Functional Group | Reference |

| Acid Chloride | Acetyl chloride | Acetamide (B32628) | nih.govfrontiersin.org |

| Acid Chloride | Propionyl chloride | Propanamide | nih.govfrontiersin.org |

| Sulfonyl Chloride | Methanesulfonyl chloride | Methanesulfonamide | nih.govfrontiersin.org |

| Isocyanate | Ethyl isocyanate | Ethylurea | nih.govfrontiersin.org |

Table 2: Multi-step Derivatization of 3-(Pyridine-3-yl)-2-oxazolidinone Analogues

| Starting Material | Reaction Sequence | Final Product Class | Reference |

| 2-Chloro-5-nitropyridine | 1. Reaction with morpholine2. Reduction of nitro group3. Carbamate formation4. Oxazolidinone ring formation5. Mesylation and phthalimide (B116566) substitution6. Deprotection and final derivatization | Variously substituted amides, sulfonamides, and ureas | nih.govfrontiersin.org |

| 2-Chloro-5-nitropyridine | 1. Reaction with 1-Boc-piperazine2. Reduction and subsequent reactions to form oxazolidinone3. Boc deprotection and final derivatization | Piperazine-substituted amides, sulfonamides, and ureas | nih.govfrontiersin.org |

| 3-Fluoro-2-hydroxypyridine | 1. Nitration2. Chlorination3. Subsequent reactions to form and derivatize the oxazolidinone | Variously substituted amides, sulfonamides, and ureas | nih.govfrontiersin.org |

These derivatization strategies are crucial for fine-tuning the molecular properties of 2-oxazolidinone, 3-(6-amino-3-pyridinyl)- and its analogues, enabling the synthesis of compounds with diverse and enhanced molecular complexity.

Molecular Mechanisms of Action of 2 Oxazolidinone, 3 6 Amino 3 Pyridinyl

Inhibition of Bacterial Protein Synthesis

Oxazolidinones represent a distinct class of synthetic antibiotics that halt bacterial growth by inhibiting protein synthesis at a very early stage. nih.govorthobullets.comnih.gov This mechanism is notably different from that of most other protein synthesis inhibitors, which typically interfere with the elongation phase of translation. nih.govorthobullets.com The primary action of oxazolidinones is to prevent the formation of a functional initiation complex, a critical first step in building proteins. nih.govorthobullets.comresearchgate.net This unique mode of action contributes to the lack of cross-resistance with other antibiotic classes. nih.gov

Disruption of the 70S Initiation Complex Formation

The primary consequence of oxazolidinone binding to the 50S subunit is the disruption of the translation initiation process. nih.govorthobullets.com Protein synthesis in bacteria begins with the formation of the 70S initiation complex, which consists of the 30S and 50S ribosomal subunits, messenger RNA (mRNA), and the initiator N-formylmethionyl-tRNA (fMet-tRNA). nih.gov

Studies have demonstrated that oxazolidinones, such as linezolid (B1675486), effectively inhibit the formation of this entire 70S initiation complex. nih.govorthobullets.com They act at a step after the charging of fMet-tRNA but before the first peptide bond is formed. nih.govorthobullets.com The presence of the drug prevents the stable association of fMet-tRNA with the ribosome-mRNA complex. nih.govorthobullets.com This blockage of the formation of the N-formylmethionyl-tRNA–ribosome–mRNA ternary complex is the pivotal event that halts protein synthesis before it can even begin, leading to the bacteriostatic effect. nih.govorthobullets.com This inhibition has been observed in systems using ribosomes from both Escherichia coli and Staphylococcus aureus. nih.govorthobullets.com

Exploration of Alternative or Ancillary Biological Targets

While the inhibition of protein synthesis is the established primary mechanism, research has also investigated whether oxazolidinones possess other biological activities that could contribute to their antibacterial profile, particularly against different types of bacteria.

UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine Deacetylase (LpxC) Inhibition

LpxC is a crucial zinc-dependent enzyme found in the biosynthetic pathway of lipid A, an essential component of the outer membrane of Gram-negative bacteria. nih.govnih.govduke.edu Because this pathway is absent in mammals, LpxC is an attractive target for the development of new antibiotics specifically for Gram-negative pathogens. nih.govduke.eduresearchgate.net

Intriguingly, scaffold-hopping approaches have led to the design and synthesis of novel oxazolidinone-based inhibitors of LpxC. nih.govresearchgate.net Computational docking studies predict that the oxazolidinone core can interact with key residues in the LpxC active site. nih.gov For example, the carbonyl oxygen of the oxazolidinone ring is predicted to form a hydrogen bond with the backbone of a cysteine residue (C63 in E. coli LpxC), mimicking interactions of other known inhibitors. nih.govresearchgate.net Certain potent compounds from this class have demonstrated nanomolar inhibitory activity against the LpxC enzyme and antibacterial activity against Gram-negative organisms like E. coli and K. pneumoniae. nih.gov This suggests a potential secondary mechanism or an opportunity for developing new classes of oxazolidinone-based drugs targeting Gram-negative bacteria. nih.govresearchgate.net

| Organism | Assay | IC50 (nM) | Source |

|---|---|---|---|

| E. coli | LpxC Enzyme Inhibition | 1.1 | nih.gov |

| K. pneumoniae | LpxC Enzyme Inhibition | 0.8 | nih.gov |

| P. aeruginosa | LpxC Enzyme Inhibition | 2.1 | nih.gov |

DNA Gyrase and Topoisomerase IV Modulatory Effects

DNA gyrase and topoisomerase IV are essential bacterial type II topoisomerase enzymes that control DNA topology, including supercoiling and decatenation, which are vital for DNA replication and segregation. nih.govmdpi.com These enzymes are the well-established targets of fluoroquinolone antibiotics. nih.govnih.gov

Structure Activity Relationship Sar Studies of 2 Oxazolidinone, 3 6 Amino 3 Pyridinyl Derivatives

Impact of Substitutions on the Oxazolidinone Ring System

The oxazolidinone ring is a cornerstone of the pharmacophore, and its substitution plays a crucial role in the molecule's interaction with the bacterial ribosome. While the core ring itself is generally conserved, minor modifications can lead to significant changes in antibacterial efficacy.

Research has shown that substitutions at the C-4 position of the oxazolidinone ring are generally detrimental to activity. However, more extensive modifications, such as fusing the oxazolidinone A-ring with other ring systems, have yielded potent compounds. For instance, creating a nih.govnih.govnih.gov tricyclic fused benzoxazinyl-oxazolidinone structure has been shown to produce compounds with a 3- to 4-fold increase in in-vivo efficacy compared to earlier agents like linezolid (B1675486). researchgate.net

Another point of modification is the C-2 carbonyl oxygen. Studies involving the replacement of this oxygen with a sulfur atom to create a thiocarbonyl have demonstrated that this change can enhance in vitro antibacterial activity. nih.gov This suggests that while the core heterocyclic structure is vital, specific atomic changes can fine-tune binding interactions at the ribosomal target site.

Role of the Pyridine (B92270) Moiety and Bioisosteric Replacements

The aminopyridinyl group, which serves as the B-ring in this series, is a critical component for potent antibacterial activity. Pyridine and other nitrogen-containing heterocycles are often used as bioisosteres for benzene (B151609) rings in drug design due to their favorable pharmacokinetic properties and their ability to form hydrogen bonds. frontiersin.org The nitrogen atom in the pyridine ring can be particularly important for interacting with nucleotides at the target site. frontiersin.org

SAR studies have explored replacing the 6-amino-3-pyridinyl moiety with other heterocyclic systems to optimize activity and properties.

Azabenzoxazinone Derivatives: In one study, a 5-azabenzoxazinone derivative was synthesized with the expectation of enhanced activity, drawing on the known potency of pyridine-containing structures like tedizolid. Surprisingly, this modification led to a 2- to 4-fold reduction in activity, indicating that not all pyridine-based bioisosteres are favorable and that the specific electronic and steric arrangement of the 6-amino-3-pyridinyl group is highly optimized. nih.gov

Fluorination: The introduction of a fluorine atom to the pyridine ring has been shown to significantly increase antibacterial activity. frontiersin.orgnih.gov It is hypothesized that the electron-withdrawing nature of fluorine reduces the electron cloud density of the pyridine ring, which may improve drug binding to the ribosome or enhance the molecule's ability to penetrate bacterial membranes. frontiersin.org

The general findings suggest that while the aminopyridinyl ring is a privileged structure, its bioisosteric replacement is a delicate process where subtle changes can lead to a significant loss of activity. nih.govnih.gov

Side Chain Modulations at the C-5 Position

The C-5 position of the oxazolidinone ring is the most extensively studied and modified site in SAR studies. The (hydroxymethyl)acetamide side chain, found in many successful oxazolidinones, is known to be a key contributor to antimicrobial potency, with its N-H group acting as an essential hydrogen bond donor for ribosome binding. nih.gov However, research has focused on finding alternatives to enhance potency, overcome resistance, and improve safety.

Key findings from C-5 side chain modifications include:

Thioamides and Thiocarbamates: Replacing the C-5 acetamide (B32628) group with a thiocarbamate or a thiourea (B124793) has yielded compounds with potent activity. nih.govnih.govscilit.com One study reported that a derivative with a 5-thiourea group showed 4-8 times stronger in vitro activity than linezolid. nih.gov

Triazoles: The incorporation of a 1,2,3-triazole at the C-5 position has been shown to maintain or enhance activity, even against resistant bacterial strains. nih.gov

Reverse Amides: Reversing the orientation of the amide bond at the C-5 position to a carboxamide functionality has produced a series of compounds that retain antibacterial action while showing reduced inhibition of monoamine oxidase (MAO) enzymes, which is a desirable safety improvement. researchgate.net However, in other scaffolds, introducing a 3-carboxamide side chain led to a complete loss of activity, highlighting the context-dependent nature of SAR. researchgate.net

Bulky Groups: Generally, introducing bulky substituents at the C-5 side chain leads to a considerable loss of antibacterial activity, and in many cases, complete inactivity. rsc.org

The table below summarizes the impact of various C-5 side chain modifications on antibacterial activity.

| C-5 Side Chain Modification | General Impact on Activity | Reference Compound Example | Key Finding |

| Acetamide to Thiourea | Increased in vitro activity | Compound 16 | 4-8 fold stronger activity than linezolid. nih.gov |

| Acetamide to Thiocarbamate | Potent in vitro activity | Compound 40 | Exhibited activity in the range of 0.25–2 µg/mL against resistant strains. nih.gov |

| Acetamide to 1,2,3-Triazole | Maintained or enhanced activity | N/A | Retained activity against cfr-positive resistant strains. nih.gov |

| Reverse Amide (Carboxamide) | Retained activity, reduced MAO inhibition | PF-00422602 | Showed potent in vivo efficacy and improved safety profile. researchgate.net |

| Guanidino Moiety | Decreased activity | Compound 12 | Conversion of the acetamido moiety to a guanidino group reduced antibacterial potency. nih.gov |

Influence of Stereochemistry on Biological Activity

The C-5 position of the oxazolidinone ring is a chiral center, and its stereochemistry is absolutely critical for biological activity. The antibacterial activity resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is typically inactive. This stereospecificity is a cornerstone of oxazolidinone SAR and is attributed to the precise three-dimensional fit required for the C-5 side chain to orient correctly within the binding pocket of the bacterial ribosome. The (S)-configuration ensures that the side chain can form crucial hydrogen bonds and van der Waals interactions with the ribosomal RNA, which is necessary for inhibiting protein synthesis. nih.gov The synthesis of optically active oxazolidinones, often through chiral resolution or asymmetric synthesis, is therefore a mandatory aspect of developing these antibacterial agents. nih.gov

Structure-Uptake Relationship Studies for Gram-Negative Pathogens

A major limitation of many oxazolidinones is their lack of activity against Gram-negative bacteria. nih.govnih.gov This is not typically due to a lack of target affinity, as the bacterial ribosome is highly conserved, but rather to the formidable outer membrane and promiscuous efflux pumps of Gram-negative pathogens that prevent the drug from reaching its intracellular target. nih.govresearchgate.netacs.org

Recent research has focused on understanding the structure-uptake relationships to design oxazolidinones that can overcome these barriers. Studies using efflux-compromised strains of Escherichia coli, Acinetobacter baumannii, and Pseudomonas aeruginosa have shown that even small changes in the molecular structure can be sufficient to overcome permeation and efflux issues. nih.govnih.govacs.org

Key findings include:

The identification of specific chemical motifs that are better predictors of accumulation in Gram-negative bacteria than general physicochemical properties. researchgate.net

The discovery that converting Gram-positive specific chemotypes into broader-spectrum agents is feasible, though challenging. biorxiv.org

A strategically designed library of oxazolidinones led to the identification of three analogues (3e, 8d, and 8o) that exhibited activity against all three tested Gram-negative pathogens, a profile not seen with earlier drugs like linezolid. nih.govnih.gov This demonstrates that rational design can lead to oxazolidinones with valuable Gram-negative activity.

These studies underscore the importance of moving beyond simple potency optimization and focusing on the structural features that govern bacterial entry and accumulation to develop truly broad-spectrum oxazolidinone antibiotics. nih.govbiorxiv.org

Based on a comprehensive search of available scientific literature, there is no public information available for the specific chemical compound "2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-". Consequently, it is not possible to generate an article with the detailed preclinical pharmacological investigations as requested in the outline.

The search for data across multiple databases and using various chemical name derivatives did not yield any specific results for this compound regarding:

In Vitro Antibacterial Efficacy Studies: No Minimum Inhibitory Concentration (MIC) data, bacteriostatic/bactericidal activity, or efficacy against multidrug-resistant strains for this specific compound has been published.

Time-Growth Kinetic Analyses: No time-kill assay results are available.

Activity against Mycobacterial Species: There is no information on its activity against Mycobacterium tuberculosis or other mycobacteria.

Antibiofilm Activity: No studies on its ability to inhibit or eradicate biofilms could be found.

Mechanisms of Resistance: There is no literature detailing resistance development or mitigation strategies related to this particular compound.

Therefore, the requested article cannot be generated.

Preclinical Pharmacological Investigations of 2 Oxazolidinone, 3 6 Amino 3 Pyridinyl

Broader Spectrum Biological Activities of Oxazolidinone Scaffolds

The oxazolidinone core is a five-membered heterocyclic ring structure that has proven to be a versatile scaffold in medicinal chemistry. rsc.orgrsc.orgnih.gov While most renowned for its application in antibacterial agents, the oxazolidinone framework is a key structural feature in compounds investigated for a wide range of therapeutic applications. nih.govnih.gov These applications include anticancer, anti-inflammatory, neurologic, and metabolic diseases. rsc.orgnih.gov The structural characteristics of the 2-oxazolidinone (B127357) isomer, in particular, allow it to act as a bioisostere for groups like amides and carbamates, conferring favorable drug-like properties such as enhanced metabolic stability and the ability to form crucial hydrogen bonds with biological targets. rsc.org

The initial discovery of the antimicrobial properties of furazolidone (B1674277) in the 1940s and the later use of cycloserine for treating tuberculosis set the stage for the development of this chemical class. rsc.org However, it was the advent of synthetic N-aryl-oxazolidinones in the latter part of the 20th century that significantly broadened the recognized pharmacological potential of the scaffold beyond its antibacterial effects. rsc.org Researchers have successfully modified the oxazolidinone structure to develop inhibitors for various enzymes and receptors. For example, oxazolidinone-based compounds have been developed as inhibitors of monoamine oxidase (MAO), a mechanism that can lead to potential side effects but also holds therapeutic possibilities. nih.gov Furthermore, derivatives have been designed to inhibit UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an enzyme crucial for Gram-negative bacteria, and to target various kinases and serotonin (B10506) receptors involved in cancer and neurological disorders. rsc.orgtemple.edu This adaptability highlights the significance of the oxazolidinone scaffold as a privileged structure in drug discovery. temple.edu

In Vitro Antiproliferative Investigations

The oxazolidinone scaffold has been incorporated into molecules designed as potential anticancer agents, with numerous derivatives demonstrating antiproliferative activity in preclinical studies. nih.govresearchgate.net These compounds have been evaluated against various human cancer cell lines, showing a range of potencies. The mechanism of action for some of these derivatives involves the inhibition of critical cellular targets, such as the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. mdpi.com

For instance, a series of novel isoxazolidine (B1194047) derivatives, which share structural similarities with the oxazolidinone ring, were synthesized and tested for their anticancer effects. mdpi.com Certain compounds from this series, notably those with specific substitutions on a phenyl ring, exhibited potent activity against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cancer cell lines. mdpi.com The most active of these compounds showed inhibitory concentrations (IC₅₀) comparable to the standard chemotherapeutic drug, doxorubicin. mdpi.com Further investigation revealed that their antiproliferative effect was linked to strong inhibitory activity against EGFR tyrosine kinase. mdpi.com

In another line of research, Novartis identified oxazolidinone derivatives through high-throughput screening that showed promising anticancer activity by targeting the mutated isocitrate dehydrogenase 1 (IDH1) enzyme, which is implicated in several cancers. rsc.org X-ray crystallography confirmed the importance of the oxazolidinone ring in binding to the enzyme's active site. rsc.org

The table below summarizes the in vitro antiproliferative activity of selected isoxazolidine derivatives against various cancer cell lines. mdpi.com

| Compound | Cell Line | IC₅₀ (µM) |

| 2f | MCF-7 (Breast) | 0.298 ± 0.007 |

| A549 (Lung) | 0.512 ± 0.01 | |

| SKOV3 (Ovarian) | 0.354 ± 0.008 | |

| 2g | MCF-7 (Breast) | 0.484 ± 0.01 |

| A549 (Lung) | 0.698 ± 0.014 | |

| SKOV3 (Ovarian) | 0.512 ± 0.01 | |

| Doxorubicin (Standard) | MCF-7 (Breast) | 0.215 ± 0.004 |

| A549 (Lung) | 0.401 ± 0.009 | |

| SKOV3 (Ovarian) | 0.301 ± 0.006 |

Data sourced from in vitro studies on isoxazolidine derivatives. mdpi.com

Antioxidant and Anticonvulsant Potential

Beyond antiproliferative effects, the oxazolidinone scaffold has been explored for its potential in treating central nervous system disorders, particularly epilepsy, and for its antioxidant properties. researchgate.netresearchgate.net The development of novel antiepileptic drugs remains an intense area of research, and new chemical classes like oxazolidinones are being investigated for this purpose. nih.govnih.gov

Screening of novel oxazolidinone compounds has identified derivatives with significant anticonvulsant activity in various preclinical models. nih.govnih.gov One such derivative, a triazolyl oxazolidinone designated PH084, was found to depress excitatory postsynaptic currents and reduce the action potential firing frequency of hippocampal neurons in vitro. nih.govwho.int It demonstrated potential against seizures induced by chemical imbalances but was less effective against electrically induced seizures. nih.gov

Another lead compound, PH192, was tested in vivo and showed protective effects against both chemically- and electrically-induced seizures in mice and rats. nih.gov In a maximal electroshock (MES) stimulation test, PH192 protected a significant percentage of animals from seizures. nih.gov It also offered protection against seizures induced by pentylenetetrazole (PTZ), an effect comparable to the established antiepileptic drug phenytoin. nih.gov These findings suggest that the oxazolidinone pharmacophore is a promising starting point for the discovery of new anticonvulsant agents. nih.gov

While less extensively documented, the antioxidant potential of oxazolidine (B1195125) derivatives has also been reported, adding another dimension to the biological activity profile of this versatile scaffold. researchgate.net

The table below presents in vivo anticonvulsant data for the oxazolidinone derivative PH192 in rodent models. nih.gov

| Animal Model | Seizure Induction Method | Protection Rate (at 100 mg/kg) |

| Rats | 6 Hz Stimulation | 66.6% |

| Rats | Maximal Electroshock (MES) | 83.3% |

| Rats | Pentylenetetrazole (PTZ) | 80.0% |

Data sourced from in vivo studies with compound PH192. nih.gov

Computational Chemistry and Molecular Modeling Approaches for 2 Oxazolidinone, 3 6 Amino 3 Pyridinyl

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the structural basis of ligand-target interactions.

In a notable example of structure-based design, molecular docking was employed to understand the binding of 2-aminopyridine (B139424) oxazolidinone derivatives to their target, Tankyrase (TNKS), a member of the poly(ADP-ribose) polymerase (PARP) family of enzymes implicated in cancer. Researchers hypothesized that replacing a chemically labile aminoquinazoline group in a known inhibitor with a more stable 2-aminopyridine moiety could retain critical binding interactions while improving drug-like properties.

Docking studies, later confirmed by co-crystal structures, revealed the precise binding mode. The key interactions for these 2-aminopyridine oxazolidinones within the TNKS active site were identified as:

The carbonyl group of the oxazolidinone ring forms a hydrogen bond with the amino acid residue Tyr1213.

The aminopyridine group engages in two crucial hydrogen bond interactions with Asp1198 and Gly1196.

An attached pyrimidine (B1678525) ring participates in a π-stacking interaction with His1201.

These specific interactions, predicted through modeling and confirmed experimentally, were instrumental in establishing the compound's potency and selectivity.

Table 1: Key Molecular Docking Interactions for 2-Aminopyridine Oxazolidinone Derivatives with Tankyrase (TNKS)

| Interacting Ligand Moiety | Interacting Protein Residue | Type of Interaction |

| Oxazolidinone Carbonyl | Tyr1213 | Hydrogen Bond |

| Aminopyridine | Asp1198 | Hydrogen Bond |

| Aminopyridine | Gly1196 | Hydrogen Bond |

| Appended Pyrimidine Ring | His1201 | π-Stacking |

Free Energy Perturbation (FEP) Calculations in Lead Optimization

Free Energy Perturbation (FEP) is a rigorous computational method based on statistical mechanics that is used to calculate the difference in the free energy of binding between two ligands. It simulates the gradual transformation (perturbation) of one molecule into another within the protein binding site and in solvent, allowing for highly accurate predictions of relative binding affinities. This makes FEP a powerful tool for lead optimization, as it can prioritize the synthesis of the most promising compounds.

Despite the power of FEP for accurately predicting ligand-protein binding affinities, a review of the available scientific literature did not yield specific studies applying FEP calculations to the lead optimization of 2-Oxazolidinone (B127357), 3-(6-amino-3-pyridinyl)- or its direct analogs. While FEP is widely used in drug discovery, its application on this particular scaffold has not been detailed in published research. nih.govchemrxiv.orgyoutube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key molecular descriptors (physicochemical, electronic, or steric properties) that correlate with activity, QSAR can be used to predict the activity of new, unsynthesized compounds.

A search of the scientific literature did not reveal any specific QSAR studies focused on 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- or its close analogs for a particular biological target. Although QSAR is a common technique in medicinal chemistry for building predictive models, its application to this specific chemical series has not been reported. nih.govmdpi.commdpi.com

In Silico Design and Virtual Screening Methodologies

In silico design and virtual screening are foundational components of modern computational drug discovery. These methods use computer models to design or identify new molecules with desired biological activity before they are synthesized.

The development of 2-aminopyridine oxazolidinones as Tankyrase (TNKS) inhibitors serves as a prime example of in silico, structure-based design. nih.gov An overlay of co-crystal structures of existing inhibitors bound to TNKS inspired the hypothesis that replacing a known labile group with a 2-aminopyridine moiety could enhance metabolic stability while preserving essential hydrogen bonding interactions with the protein backbone. researchgate.net This design strategy, conceived and validated computationally, successfully led to the synthesis of potent and selective inhibitors. nih.govresearchgate.net

In another study, 3-amino-2-oxazolidinone (B196048) derivatives were designed as potential quorum-sensing inhibitors for Pseudomonas aeruginosa. nih.gov This work utilized a known active compound as a lead to design a new series of molecules, demonstrating a strategy of lead-based in silico design. nih.gov These examples underscore how computational design methodologies guide the rational modification of the 2-oxazolidinone scaffold to achieve specific therapeutic goals.

Crystal Structure Prediction and Conformational Analysis

Understanding the three-dimensional structure and conformational flexibility of a molecule is critical for drug design. While ab initio crystal structure prediction remains a challenging field, experimental X-ray crystallography, often combined with computational conformational analysis, provides essential insights.

The conformational behavior of the 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- scaffold has been elucidated through co-crystal structures with its biological target, TNKS. In the bound state, the compound adopts a specific conformation dictated by the interactions within the protein's binding pocket. researchgate.net The aminopyridine and oxazolidinone rings arrange to optimize hydrogen bonding and π-stacking interactions, as detailed in the molecular docking section. researchgate.net

Studies on other chiral oxazolidinone derivatives reveal the inherent flexibility of the five-membered oxazolidinone ring. mdpi.com X-ray crystal structure analyses show that the ring can adopt various conformations, including envelope (with a carbon or oxygen atom as the flap) and twisted forms. mdpi.com This inherent flexibility is an important consideration in computational modeling, as the lowest energy conformation in a crystal may not be the same as the bioactive conformation when bound to a protein. A redetermination of the crystal structure of the parent 2-oxazolidinone molecule provided a precise geometry that serves as a baseline for conformational comparisons with more complex, substituted derivatives. researchgate.net

Medicinal Chemistry and Drug Discovery Optimization of 2 Oxazolidinone, 3 6 Amino 3 Pyridinyl

Lead Identification and Hit-to-Lead Progression

The journey towards the development of 3-(6-amino-3-pyridinyl)-2-oxazolidinone and its analogs did not begin from a random screening campaign but rather from a strategic effort to modify and improve upon existing clinically validated oxazolidinone antibiotics. The initial "hit" can be considered the well-established N-aryl-oxazolidinone scaffold, most notably represented by linezolid (B1675486). Linezolid, the first clinically approved oxazolidinone antibiotic, provided a crucial starting point, demonstrating that this class of compounds effectively inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

However, the long-term use of linezolid has been associated with the emergence of resistant bacterial strains, creating a medical need for new oxazolidinones with improved properties. This necessity drove the "hit-to-lead" progression, where the core oxazolidinone structure was systematically modified to identify "lead" compounds with superior activity, a broader spectrum, or an improved safety profile. One key area of exploration was the replacement of the phenyl ring of linezolid with other aromatic systems. The rationale behind this modification was to explore new structure-activity relationships (SAR) and potentially enhance the compound's pharmacokinetic properties.

The introduction of a pyridine (B92270) ring in place of the phenyl ring, leading to the 3-(pyridinyl)-2-oxazolidinone scaffold, represented a significant step in this progression. Pyridine, as a bioisostere of a benzene (B151609) ring, is a common feature in many successful drugs due to its favorable pharmacokinetic properties and its ability to form hydrogen bonds through its nitrogen atom. A study by Jin et al. in 2022 systematically explored a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, demonstrating the potential of this scaffold. While their work did not focus on the 6-amino substituted version specifically, it laid the groundwork for identifying potent antibacterial agents within this chemical series. The most promising compounds from such studies, exhibiting low minimum inhibitory concentrations (MICs) against target pathogens, would then be selected as lead compounds for further optimization.

Rational Drug Design and Scaffold Hopping Approaches

The optimization of the 3-(pyridinyl)-2-oxazolidinone series is a clear example of rational drug design, where chemical modifications are made based on a scientific understanding of the drug target and the principles of medicinal chemistry. A key strategy employed in the design of these analogs is the concept of bioisosteric replacement, a form of scaffold hopping.

Scaffold hopping is a strategy used to discover structurally novel compounds by modifying the central core of a molecule while retaining its biological activity. In the case of the 3-(pyridinyl)-2-oxazolidinones, the replacement of the phenyl ring of linezolid with a pyridine ring is a classic example of a bioisosteric replacement. This was not a random substitution but a rational design choice. The pyridine ring is intended to mimic the steric and electronic properties of the phenyl ring, allowing the molecule to retain its binding affinity for the bacterial ribosome. At the same time, the introduction of the nitrogen atom in the aromatic ring can significantly alter the molecule's physicochemical properties, such as solubility, metabolic stability, and potential for specific interactions with the target.

Further rational design efforts within the 3-(pyridinyl)-2-oxazolidinone series have focused on exploring the substitution patterns on the pyridine ring and modifications of the side chain at the C-5 position of the oxazolidinone ring. For instance, the placement of the amino group at the 6-position of the pyridine ring in the titular compound is a deliberate design choice aimed at probing the SAR of this part of the molecule. Molecular docking studies, as performed by Jin et al. for their series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, are a crucial tool in this rational design process. These computational models help to predict how different analogs will bind to the ribosomal target, guiding the synthesis of new compounds with potentially improved affinity and, consequently, higher potency.

Strategies for Enhancing Potency and Selectivity

A primary goal in the optimization of any lead compound is to enhance its potency against the intended biological target while ensuring selectivity over other targets to minimize off-target effects. For 2-Oxazolidinone (B127357), 3-(6-amino-3-pyridinyl)- and its analogs, several strategies have been employed to achieve this.

A key approach is the systematic exploration of the structure-activity relationship (SAR) . This involves synthesizing a series of analogs with variations at different positions of the molecule and evaluating their antibacterial activity. The work by Jin et al. on 3-(pyridine-3-yl)-2-oxazolidinone derivatives provides a clear illustration of this strategy. Their research demonstrated that the nature and position of substituents on the pyridine ring, as well as modifications to the C-5 side chain of the oxazolidinone, have a significant impact on the antibacterial potency.

For example, their study revealed that certain substituents on the C-ring (the ring attached to the piperazine moiety) led to enhanced antibacterial activity compared to their initial series of compounds. This suggests that the C-ring plays a crucial role in the interaction with the bacterial target. The introduction of a fluorine atom on the B-ring (the pyridinyl ring) also significantly increased the antibacterial activity against a panel of Gram-positive bacteria.

The following interactive data table summarizes the Minimum Inhibitory Concentration (MIC) values of selected 3-(pyridine-3-yl)-2-oxazolidinone derivatives from the study by Jin et al. (2022), illustrating the impact of structural modifications on antibacterial potency.

| Compound | R Group (C-ring substituent) | S. aureus (ATCC25923) MIC (µg/mL) | S. pneumoniae (ATCC49619) MIC (µg/mL) | E. faecalis (ATCC29212) MIC (µg/mL) |

| 21a | 4-fluorophenyl | 1 | 0.5 | 2 |

| 21b | 2-furanyl | 1 | 0.25 | 1 |

| 21d | 2-thienyl | 0.5 | 0.25 | 1 |

| 21f | cyclohexyl | 1 | 0.5 | 2 |

| Linezolid | - | 2 | 1 | 2 |

Data sourced from Jin et al., Frontiers in Chemistry, 2022.

These findings guide medicinal chemists in designing new analogs with optimized substituents to maximize potency. For the specific compound 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-, the amino group at the 6-position would be another point of modification to further explore the SAR and enhance potency and selectivity.

Metabolic Stability Considerations in Drug Design

A crucial aspect of drug design is ensuring that a compound has favorable pharmacokinetic properties, including adequate metabolic stability. A compound that is rapidly metabolized by the body will have a short duration of action and may not reach therapeutic concentrations at the site of infection. Therefore, medicinal chemists actively design molecules to be more resistant to metabolic degradation.

The oxazolidinone ring itself is generally considered to be metabolically stable. bohrium.com However, other parts of the molecule, particularly aromatic rings, can be susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes in the liver. The replacement of the phenyl ring in linezolid with a pyridine ring, as in the 3-(pyridinyl)-2-oxazolidinone series, is a strategy that can enhance metabolic stability. The nitrogen atom in the pyridine ring makes it more electron-deficient and generally less prone to oxidative metabolism compared to a benzene ring.

Future Research Directions and Therapeutic Potential of 2 Oxazolidinone, 3 6 Amino 3 Pyridinyl

Addressing Emerging Resistance Mechanisms

The effectiveness of oxazolidinones, which function by inhibiting bacterial protein synthesis at the 50S ribosomal subunit, is being challenged by evolving bacterial resistance. numberanalytics.comnih.gov The primary mechanisms of resistance involve mutations at the drug's binding site and the acquisition of transferable resistance genes. nih.govoup.com

Key resistance mechanisms include:

Target Site Mutations: The most common form of resistance involves point mutations in the V domain of the 23S rRNA gene. indexcopernicus.com These mutations reduce the binding affinity of the oxazolidinone drug to its ribosomal target. tandfonline.com Additionally, alterations in ribosomal proteins L3 (rplC) and L4 (rplD) can also confer resistance. indexcopernicus.comtandfonline.com

Acquisition of Resistance Genes: The horizontal transfer of resistance genes poses a significant threat. Genes such as cfr (chloramphenicol-florfenicol resistance), optrA (oxazolidinone and phenicol transferable resistance), and poxtA (phenicol-oxazolidinone-tetracycline resistance) encode proteins that modify the ribosomal target, thereby preventing the antibiotic from binding effectively. nih.govoup.comeuropeanreview.org The optrA gene, first identified in 2015, is particularly concerning due to its presence on mobile genetic elements like plasmids, which facilitates its spread across different bacterial species. nih.goveuropeanreview.org

Future research concerning 2-Oxazolidinone (B127357), 3-(6-amino-3-pyridinyl)- must focus on designing next-generation analogs that can evade these resistance mechanisms. Strategies may include modifying the compound's structure to establish new contact points with the ribosome, rendering it less susceptible to the effects of common mutations. In a study on 3-(pyridine-3-yl)-2-oxazolidinone derivatives, compound 21d demonstrated a lower propensity for inducing resistance in S. pneumoniae over 15 days compared to linezolid (B1675486), highlighting a promising avenue for development. nih.govfrontiersin.org Another approach involves developing compounds that can inhibit or bypass the resistance-conferring enzymes encoded by genes like cfr and optrA. numberanalytics.com

Table 1: Key Genes Associated with Oxazolidinone Resistance

| Gene | Resistance Mechanism | Mode of Action | Reference |

|---|---|---|---|

| 23S rRNA (V domain) | Target Site Mutation | Alters the drug binding site on the ribosome, reducing binding affinity. | indexcopernicus.com |

| rplC, rplD | Target Site Mutation | Encodes ribosomal proteins L3 and L4; mutations can decrease drug binding. | tandfonline.com |

| cfr, cfr-like | Acquisition of Resistance Gene | Encodes an RNA methyltransferase that modifies the ribosome, blocking drug binding. | nih.govoup.com |

| optrA | Acquisition of Resistance Gene | Encodes an ABC-F family ribosomal protection protein. | nih.goveuropeanreview.org |

| poxtA | Acquisition of Resistance Gene | Encodes an ABC-F family ribosomal protection protein. | nih.gov |

Expanding Therapeutic Applications beyond Antibacterial

The versatile 2-oxazolidinone scaffold is a "privileged structure" in medicinal chemistry, meaning it can serve as a foundation for drugs targeting a wide range of biological targets. nih.govtemple.edu While its antibacterial properties are well-established, research is uncovering the potential of oxazolidinone derivatives in other therapeutic areas.

Future investigations into 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- and its analogs should explore these non-antibacterial applications:

Anticancer Agents: Certain oxazolidinone derivatives have been investigated for their potential to inhibit Bruton's tyrosine kinase (BTK), a target in B-cell malignancies like diffuse large B-cell lymphoma. temple.edu

Antitubercular Activity: The oxazolidinone cycloserine has been used as an antitubercular drug for decades, establishing a precedent for this class in treating mycobacterial infections. nih.gov

LpxC Inhibition: Derivatives have been designed to inhibit UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipid A in Gram-negative bacteria. This presents a pathway to potentially expand the activity of oxazolidinone-based drugs to include these difficult-to-treat pathogens. nih.gov

Systematic modification of the 6-amino-3-pyridinyl substituent on the oxazolidinone core could yield novel compounds with enhanced activity against these diverse targets.

Advanced Synthetic Methodologies

The ability to efficiently synthesize a diverse library of analogs is crucial for exploring structure-activity relationships (SAR) and optimizing lead compounds. Research into the synthesis of the 2-oxazolidinone core and its derivatives is continuously evolving, moving toward more efficient, versatile, and scalable methods. epa.gov

Recent advancements in synthetic methodologies that could be applied to 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- include:

Novel Cyclization Strategies: New routes to the core oxazolidinone ring have been developed, such as the reaction of carbon dioxide with aziridine (B145994) compounds in the presence of iodine or the electrochemically mediated carboxylative cyclization of allylic amines. rsc.orgorganic-chemistry.org

Palladium-Catalyzed Reactions: Palladium-catalyzed methods have been employed for the N-arylation of 2-oxazolidinones and for intramolecular aminohydroxylation, offering efficient ways to construct the core and introduce substituents with high selectivity. organic-chemistry.org

Convergent Synthesis: More convergent and versatile synthetic pathways allow for the rapid preparation of numerous analogs from common intermediates. For example, methods have been developed to couple N-aryl carbamates with derivatives of (S)-epichlorohydrin to yield N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives in a single step. epa.gov

Applying these advanced methodologies will accelerate the synthesis of novel derivatives of 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-, facilitating the exploration of its therapeutic potential. For instance, a study focusing on novel oxazolidinone derivatives containing a piperidinyl moiety demonstrated the successful synthesis and evaluation of compounds with potent activity against Gram-positive pathogens. nih.gov

Table 2: Modern Synthetic Approaches to Oxazolidinones

| Methodology | Description | Advantage | Reference |

|---|---|---|---|

| Reaction of Aziridines with CO2 | Uses iodine to catalyze the reaction between carbon dioxide and an aziridine compound to form the 2-oxazolidone ring. | Good yields, utilizes a readily available C1 source (CO2). | rsc.org |

| Photoreaction of Ureas | Synthesizes 5-Aryl-2-oxazolidinones via the photoreaction of tetramethylurea with substituted benzaldehydes or methyl benzoates. | Provides a route to specific 5-aryl substituted derivatives. | oup.com |

| Pd-Catalyzed Ring-Opening Cyclization | A palladium catalyst facilitates the reaction of 2-vinylaziridines with CO2 to produce 5-vinyloxazolidinones. | High yield, regio- and stereoselectivity. | organic-chemistry.org |

| One-Step Coupling from Aryl Carbamates | Couples N-aryl carbamates with chloropropylamine derivatives to directly form N-aryl-5-aminomethyl-2-oxazolidinones. | Convergent, versatile, and applicable for creating diverse analogs. | epa.gov |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery and development process. nih.govnih.gov These computational tools can analyze vast and complex datasets far more rapidly than traditional methods, accelerating the identification of new drug candidates and the prediction of their properties. mdpi.commednexus.org

For a compound like 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)-, AI and ML can be applied in several key areas:

Predicting and Overcoming Resistance: ML algorithms can be trained on genomic data from resistant bacterial strains to identify patterns and predict resistance to new compounds. mdpi.comnih.gov This allows researchers to computationally screen for derivatives of 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- that are less likely to be affected by known resistance mechanisms. frontiersin.org

De Novo Drug Design: Generative AI models, such as Generative Adversarial Networks (GANs), can design entirely new molecules in silico. nih.govcrimsonpublishers.com These models can be programmed to generate novel oxazolidinone structures with optimized properties, such as enhanced target binding, improved selectivity, and favorable pharmacokinetic profiles, while avoiding known toxicophores. crimsonpublishers.com

Lead Optimization and Property Prediction: AI can predict the physicochemical properties, efficacy, and potential toxicity of new compounds before they are synthesized. mdpi.com This significantly reduces the time and cost associated with the early stages of drug development by prioritizing the most promising candidates for laboratory testing. crimsonpublishers.comupenn.edu

Drug Repurposing: By analyzing extensive databases of drug-target interactions and disease pathways, AI can identify potential new therapeutic uses for existing compounds. mdpi.com This could reveal unforeseen applications for 2-Oxazolidinone, 3-(6-amino-3-pyridinyl)- beyond its initial intended use.

The application of these powerful computational tools will undoubtedly accelerate the journey of novel oxazolidinone compounds from initial discovery to clinical application, helping to address urgent medical needs more efficiently. mednexus.orgnih.gov

Compound Reference Table

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(6-amino-3-pyridinyl)-2-oxazolidinone, and how can reaction conditions be systematically optimized?

- Methodological Answer : The compound can be synthesized via carbonylation of 2-amino-3-hydroxypridine using reagents like 1,1-carbonyldiimidazole (THF solvent) or triphosgene (toluene-chloroform mix) . Optimization involves Design of Experiments (DoE) principles, such as varying catalysts (e.g., palladium iodide), solvents (DMF vs. THF), and reaction time. Statistical tools like response surface methodology (RSM) can identify critical parameters (e.g., temperature, pressure in autoclave reactions) to maximize yield .

Q. Which spectroscopic and crystallographic techniques are essential for confirming the molecular structure of 3-(6-amino-3-pyridinyl)-2-oxazolidinone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves functional groups and regiochemistry, while X-ray crystallography provides definitive bond angles and spatial arrangement. For example, oxazolidinone analogs (e.g., 4-benzyl derivatives) have been structurally validated via single-crystal X-ray diffraction (XCL Code: MAN0301) . High-resolution mass spectrometry (HRMS) further confirms molecular weight .

Advanced Research Questions

Q. How can computational chemistry and experimental data synergize to design novel oxazolidinone derivatives with tailored properties?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, guiding experimental synthesis. ICReDD’s approach combines reaction path searches with machine learning to prioritize reaction conditions (e.g., solvent polarity, catalyst loading) . For example, computational screening of substituent effects on ring strain can prioritize synthetic targets .

Q. What strategies resolve contradictions in reaction yields when using different carbonylation agents (e.g., triphosgene vs. CO/KI)?

- Methodological Answer : Contradictions often arise from solvent polarity or catalyst stability. Systematic comparison via DoE (e.g., full factorial design) isolates variables. For instance, triphosgene may favor low-temperature reactions in non-polar solvents, while CO/KI requires autoclave conditions for gas-liquid phase interactions . Kinetic studies (e.g., time-resolved IR spectroscopy) can identify rate-limiting steps .

Q. How can factorial design principles optimize the study of substituent effects on the compound’s biological activity?

- Methodological Answer : A 2⁴ factorial design evaluates variables like pyridine ring substituents (electron-withdrawing/donating groups), oxazolidinone ring size, and stereochemistry. Biological assays (e.g., enzyme inhibition) are conducted for each permutation. Multivariate analysis (e.g., PCA) correlates structural features with activity, as seen in p38 MAP kinase inhibitor studies .

Data Analysis and Reproducibility

Q. What statistical methods address variability in synthetic reproducibility for this compound?

- Methodological Answer : Analysis of Variance (ANOVA) identifies significant batch-to-batch variations (e.g., impurity profiles). Robustness testing (e.g., Youden’s factorial design) evaluates sensitivity to minor parameter changes (e.g., stirring speed, reagent purity). Reproducibility is enhanced by pre-optimized protocols from NIST-validated methods .

Q. How do solvent polarity and catalyst choice influence the stereochemical outcome of the oxazolidinone ring?

- Methodological Answer : Polar aprotic solvents (DMF, DMSO) stabilize zwitterionic intermediates, favoring trans-selectivity in ring closure. Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., palladium-BINAP complexes) control enantioselectivity. Circular dichroism (CD) monitors chiral center formation .

Advanced Applications

Q. What in silico tools predict the pharmacokinetic properties of 3-(6-amino-3-pyridinyl)-2-oxazolidinone derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) assesses binding affinity to target proteins (e.g., bacterial ribosomes for antimicrobial studies). ADMET predictors (e.g., SwissADME) estimate solubility, metabolic stability, and toxicity. For example, logP calculations guide derivatization to enhance blood-brain barrier penetration .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) elucidate the compound’s metabolic pathways in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.